molecular formula C14H18O4 B13683279 2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13683279
M. Wt: 250.29 g/mol
InChI Key: JVGMQLQKTBKSIP-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a complex organic compound characterized by its unique structure, which includes a benzoannulene core with three methoxy groups and a tetrahydrobenzo ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a trimethoxybenzaldehyde derivative, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern and the presence of three methoxy groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2,3,4-trimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C14H18O4/c1-16-11-8-9-6-4-5-7-10(15)12(9)14(18-3)13(11)17-2/h8H,4-7H2,1-3H3

InChI Key

JVGMQLQKTBKSIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCCCC2=O)OC)OC

Origin of Product

United States

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